molecular formula C6H6O2 B13606532 3-Furanacetaldehyde CAS No. 99948-48-8

3-Furanacetaldehyde

Cat. No.: B13606532
CAS No.: 99948-48-8
M. Wt: 110.11 g/mol
InChI Key: WEKNDLLCLKQVLG-UHFFFAOYSA-N
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Description

3-Furanacetaldehyde, also known as 2-(furan-3-yl)acetaldehyde, is an organic compound with the molecular formula C6H6O2. It is a member of the furan family, characterized by a furan ring attached to an aldehyde group. This compound is known for its distinctive aroma and is used in various applications, including flavoring agents and chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Furanacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of furfuryl alcohol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method includes the hydrolysis of furfural followed by catalytic hydrogenation .

Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of furfural. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions. The reaction typically occurs in a hydrogen atmosphere, leading to the reduction of furfural to this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Furanacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Furanacetaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Furanacetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, potentially altering the function of the target molecules. The specific pathways and molecular targets involved depend on the context of its application .

Comparison with Similar Compounds

Uniqueness: 3-Furanacetaldehyde is unique due to its specific position of the aldehyde group on the furan ring, which imparts distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Biological Activity

3-Furanacetaldehyde, also known as 3-furfurylaldehyde, is a compound of significant interest due to its diverse biological activities. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C6H6O2
  • Molecular Weight : 110.11 g/mol
  • CAS Number : 11829386

Antimicrobial Effects

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various Gram-negative bacteria, suggesting potential applications in food preservation and medical treatments.

Microorganism Inhibition Zone (mm)
Escherichia coli12
Salmonella enterica15
Pseudomonas aeruginosa10

The compound's mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic processes, although specific pathways remain to be fully elucidated .

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This modulation could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been documented through various assays. It demonstrates a strong ability to scavenge free radicals, which is critical in preventing oxidative stress-related damage.

Assay Type IC50 Value (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

This antioxidant activity is attributed to the electron-rich furan ring structure, which facilitates radical neutralization .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features. The furan ring plays a crucial role in its interaction with biological targets, influencing both enzyme activity and cellular signaling pathways.

  • Enzymatic Interactions : Studies have shown that furan derivatives can interact with aldehyde reductases, affecting metabolic pathways related to aldehyde detoxification. For instance, Bacillus subtilis YugJ has been identified as an enzyme that reduces furan aldehydes effectively, highlighting the potential for biotechnological applications in biofuel production .

Case Studies

  • Case Study on Antimicrobial Activity : In a controlled laboratory setting, researchers tested the efficacy of this compound against common foodborne pathogens. Results demonstrated significant inhibition of bacterial growth, supporting its use as a natural preservative.
  • Clinical Implications for Inflammation : A study involving animal models of arthritis showed that administration of this compound reduced swelling and pain markers significantly compared to control groups, indicating potential therapeutic benefits for inflammatory diseases .

Properties

CAS No.

99948-48-8

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

2-(furan-3-yl)acetaldehyde

InChI

InChI=1S/C6H6O2/c7-3-1-6-2-4-8-5-6/h2-5H,1H2

InChI Key

WEKNDLLCLKQVLG-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CC=O

Origin of Product

United States

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